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molecular formula C8H12O2Si B3345458 3-Furancarboxaldehyde, 5-(trimethylsilyl)- CAS No. 105426-88-8

3-Furancarboxaldehyde, 5-(trimethylsilyl)-

Cat. No. B3345458
M. Wt: 168.26 g/mol
InChI Key: TUTJQLMKDUIGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258400

Procedure details

n-Butyl lithium (a 2.5 m solution in hexane; 28.8 ml, 72 mmol) was added to a solution of morpholine (6.28 ml, 72 mmol) in tetrahydrofuran (700 ml) at -78° under argon. After 20 min., 3-furaldehyde (7.0 g, 72 mmol) was added. After another 20 min., sec-butyl lithium (a 1.3 m solution in cyclohexane; 55.4 ml, 72 mmol) was added dropwise and stirring continued at -780 for 7h before chlorotrimethylsilane (27 ml, 216 mmol) was added. Stirring continued overnight (14h) while the cooling bath was allowed to attain room temperature. The solution was poured into ice cold 10% (v/v) hydrochloric acid (200 ml) and after stirring at 0° for 10 min., the layers were separated. The aqueous phase was extracted with diethyl ether. All the organic phases were combined, dried (magnesium sulfate) and evaporated down to give a light brown oil, which was purified by flash chromatography on silica using 2% ethyl ether/hexane. Fractions with Rf of about 0.30 (silica, 10% ethyl ether/hexane) on evaporation gave 8.22 g (68%) of the title aldehyde as a light yellow oil, bp 48°-50°/0.25 torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.28 mL
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
7h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
27 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
( 14h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
200 mL
Type
reactant
Reaction Step Ten
Yield
68%

Identifiers

REACTION_CXSMILES
C([Li])CCC.N1CCOCC1.[O:12]1[CH:16]=[CH:15][C:14]([CH:17]=[O:18])=[CH:13]1.C([Li])(CC)C.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26].Cl>CCCCCC.O1CCCC1.C1CCCCC1>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:16]1[O:12][CH:13]=[C:14]([CH:17]=[O:18])[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
6.28 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
7 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Seven
Name
7h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
27 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Nine
Name
( 14h )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 20 min.
Duration
20 min
ADDITION
Type
ADDITION
Details
55.4 ml, 72 mmol) was added dropwise
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
after stirring at 0° for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
to give a light brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica using 2% ethyl ether/hexane
CUSTOM
Type
CUSTOM
Details
Fractions with Rf of about 0.30 (silica, 10% ethyl ether/hexane) on evaporation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C[Si](C=1OC=C(C1)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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